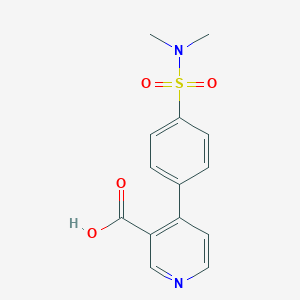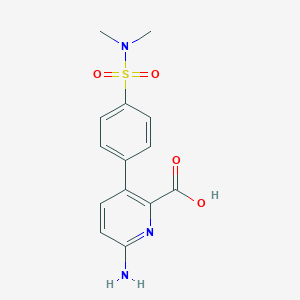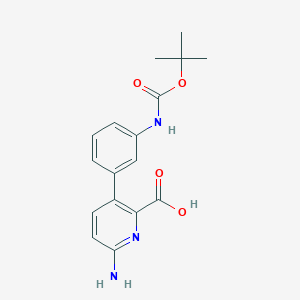
2-(3-BOC-Aminophenyl)-4-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-BOC-Aminophenyl)-4-hydroxypyridine (95%) is a novel compound that has been developed for use in a variety of scientific research applications. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is composed of two nitrogen atoms and a single oxygen atom. It is a colorless, crystalline solid with a melting point of 104-106°C and a boiling point of 199-201°C. It has a molecular weight of 169.2 g/mol and a density of 1.20 g/cm3. This compound is soluble in water, ethanol, and ether, and it is insoluble in benzene.
Scientific Research Applications
2-(3-BOC-Aminophenyl)-4-hydroxypyridine (95%) has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of heterocyclic compounds, such as 2-amino-4-phenylpyridine, which can be used as a building block for the synthesis of more complex compounds. It has also been used as an intermediate in the synthesis of various heterocyclic compounds, such as 2-amino-3-phenylpyridine. Furthermore, it has been used in the synthesis of various drugs, such as the anticonvulsant drug phenytoin.
Mechanism of Action
2-(3-BOC-Aminophenyl)-4-hydroxypyridine (95%) acts as an electron-withdrawing group, which increases the electron density of the aromatic ring. This increased electron density reduces the reactivity of the ring and allows it to be used in a variety of synthetic reactions.
Biochemical and Physiological Effects
2-(3-BOC-Aminophenyl)-4-hydroxypyridine (95%) has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to have anti-inflammatory and anti-oxidant properties, as well as to possess anti-cancer activity.
Advantages and Limitations for Lab Experiments
2-(3-BOC-Aminophenyl)-4-hydroxypyridine (95%) has a number of advantages for use in laboratory experiments. It is a stable compound that is easy to handle and store, and it has a wide range of applications in synthetic organic chemistry. However, it has some limitations as well. It is not very soluble in organic solvents, and it can be difficult to obtain in large quantities.
Future Directions
There are a number of potential future directions for the use of 2-(3-BOC-Aminophenyl)-4-hydroxypyridine (95%). It could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the synthesis of more complex heterocyclic compounds, such as quinolines and quinazolines. Additionally, it could be used in the synthesis of more complex drugs, such as anti-cancer drugs. Finally, it could be used in the synthesis of materials for use in nanotechnology applications.
Synthesis Methods
2-(3-BOC-Aminophenyl)-4-hydroxypyridine can be synthesized via a two-step synthetic method. The first step involves the reaction of 4-hydroxy-2-nitrophenol with 3-bromopropylmagnesium bromide to form a mononitro compound. This compound is then reacted with pyridine, and the product is treated with a base to yield 2-(3-BOC-Aminophenyl)-4-hydroxypyridine (95%).
properties
IUPAC Name |
tert-butyl N-[3-(4-oxo-1H-pyridin-2-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-12-6-4-5-11(9-12)14-10-13(19)7-8-17-14/h4-10H,1-3H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDKCUXRQMJXOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-BOC-Aminophenyl)-4-hydroxypyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415893.png)



![4-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415926.png)

